(1S)-1-phenyl-2-(phenylamino)ethan-1-ol
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Overview
Description
(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is an organic compound characterized by a phenyl group attached to a carbon atom, which is also bonded to a phenylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol typically involves the reaction of a phenylamine derivative with a phenylacetaldehyde derivative under specific conditions. One common method is the reductive amination of phenylacetaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenyl-2-(phenylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1S)-1-phenyl-2-(phenylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-phenyl-2-(phenylamino)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
N-phenyl-2-phenylethanamine: Lacks the hydroxyl group, leading to different reactivity and applications.
2-phenyl-2-(phenylamino)ethanol: A structural isomer with different spatial arrangement and properties.
Uniqueness
(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Biological Activity
(1S)-1-phenyl-2-(phenylamino)ethan-1-ol, also known as (S)-1-phenyl-2-(phenylamino)ethanol, is a chiral compound with significant biological implications. This article explores its biological activity, particularly its potential as an inhibitor of multidrug-resistant bacterial enzymes, and its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₅NO, featuring a secondary alcohol functional group and an amine group. These structural components contribute to its biological activity and versatility in various chemical reactions.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity, particularly against multidrug-resistant bacteria. It has been identified as a potential inhibitor of the MCR-1 enzyme, which is associated with resistance to colistin, a last-resort antibiotic. The compound's ability to inhibit MCR-1 has been characterized through molecular docking studies, revealing critical hydrogen bonding interactions with essential amino acids in the enzyme's active site .
Table 1: Summary of Biological Activity Against MCR-1
Compound | Concentration (μM) | Inhibition (%) | Remarks |
---|---|---|---|
This compound | 25 | 100 | Complete inhibition of growth in BL21(DE3) expressing mcr-1 |
Compound 6p | 25 | 100 | Most potent among derivatives tested |
Compound 6q | 25 | 100 | Comparable potency to compound 6p |
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological efficacy. Studies have shown that substituents at specific positions on the phenyl ring can significantly influence inhibitory activity against MCR-1. For instance, the introduction of lipophilic groups at certain positions has been linked to increased potency .
Table 2: Structure-Activity Relationship Findings
Substituent Position | Modification | Effect on Activity |
---|---|---|
R₁ | n-Hexyl | Increased potency |
R₂ | Methyl | Increased potency |
R₃ | Methyl | Decreased activity |
R₄ | Carboxyl | Essential for activity |
Case Studies and Research Findings
A study published in MDPI detailed the synthesis and evaluation of derivatives of this compound, assessing their activity against MCR-1. The results indicated that compounds retaining a carboxylic acid moiety at specific positions exhibited enhanced inhibitory effects. For example, compounds with n-octyl groups showed superior activity compared to those with shorter alkyl chains .
Another investigation into the pharmacological properties of this compound highlighted its potential role in drug discovery. The presence of pharmacophore groups suggests that this compound could be a valuable scaffold for developing new antibiotics targeting resistant strains .
Properties
IUPAC Name |
(1S)-2-anilino-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMOJBRNGQDSQN-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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